Methyl 2-undecynoate

Description

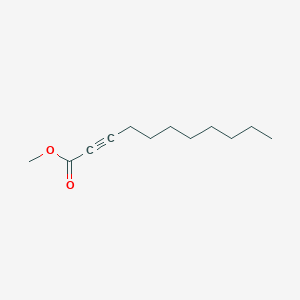

Structure

3D Structure

Properties

IUPAC Name |

methyl undec-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUZOJRRZPRXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147017 | |

| Record name | Methyl 2-undecynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless oily liquid; Powerful, waxy, green, floral aroma | |

| Record name | Methyl 2-undecynoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-undecynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-undecynoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 2-undecynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.915-0.921 (20°) | |

| Record name | Methyl 2-undecynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10522-18-6 | |

| Record name | Methyl 2-undecynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-undecynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-undecynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-undecynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-UNDECYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9OPD17EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-undecynoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-undecynoate

Introduction

Methyl 2-undecynoate is a valuable organic compound characterized by a terminal alkyne functional group and a methyl ester. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a C11 carbon chain in the development of novel pharmaceutical agents, fragrances, and specialty materials. Its ynoate functionality allows for a variety of chemical transformations, including cycloadditions, reductions, and coupling reactions, making it a key intermediate for accessing more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-undecynoate, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of methyl 2-undecynoate involves a two-step sequence starting from the commercially available terminal alkyne, 1-decyne. This strategy is outlined below:

-

Carboxylation of 1-Decyne: The first step involves the conversion of 1-decyne to 2-undecynoic acid. This is achieved through deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate is then reacted with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylic acid upon acidic workup.

-

Fischer Esterification: The resulting 2-undecynoic acid is then converted to its methyl ester, methyl 2-undecynoate, through a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol drives the equilibrium towards the desired ester product.

This two-step approach is advantageous due to the high yields typically achieved in each step and the ready availability of the starting materials.

Caption: Synthetic workflow for methyl 2-undecynoate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Undecynoic Acid

This protocol is based on the general principle of carboxylating terminal alkynes.

Materials:

| Reagent/Material | Grade |

| 1-Decyne | ≥98% |

| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |

| Dry Ice (solid CO2) | - |

| Hydrochloric Acid (HCl) | 2 M aqueous solution |

| Diethyl Ether | ACS Grade |

| Anhydrous Magnesium Sulfate | Granular |

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-decyne (13.8 g, 100 mmol) and anhydrous THF (100 mL).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Carboxylation: The reaction flask is carefully opened, and crushed dry ice (approximately 50 g) is added in small portions over 30 minutes, ensuring the temperature does not rise above -60 °C. The mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 2 M HCl (100 mL). The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-undecynoic acid.

-

Purification: The crude product can be purified by recrystallization from hexanes to afford pure 2-undecynoic acid as a white solid.

Part 2: Synthesis of Methyl 2-undecynoate (Fischer Esterification)

This protocol follows the principles of Fischer esterification.[1][2][3][4]

Materials:

| Reagent/Material | Grade |

| 2-Undecynoic Acid | As synthesized in Part 1 |

| Methanol | Anhydrous, ≥99.8% |

| Sulfuric Acid | Concentrated (98%) |

| Saturated Sodium Bicarbonate | Aqueous solution |

| Brine | Saturated aqueous solution |

| Diethyl Ether | ACS Grade |

| Anhydrous Sodium Sulfate | Granular |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with 2-undecynoic acid (18.2 g, 100 mmol), methanol (100 mL), and a magnetic stir bar.

-

Catalyst Addition: Concentrated sulfuric acid (2 mL) is carefully added to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 2-undecynoate.

-

Purification: The crude product can be purified by vacuum distillation to afford pure methyl 2-undecynoate as a colorless liquid.

Characterization of Methyl 2-undecynoate

Due to the limited availability of direct experimental data for methyl 2-undecynoate, the following characterization data is based on theoretical predictions and analysis of closely related analogs, such as methyl 2-nonynoate.[5][6]

Caption: Logical flow for the characterization of methyl 2-undecynoate.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be higher than 1-decyne (174 °C) |

| Density | Estimated to be around 0.9 g/mL |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (δ) for methyl 2-undecynoate in CDCl₃ are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂-C≡C- | ~2.2 - 2.4 | Triplet | 2H |

| -CH₂-CH₂-C≡C- | ~1.5 - 1.7 | Multiplet | 2H |

| -(CH₂)₅- | ~1.2 - 1.4 | Multiplet | 10H |

| CH₃-(CH₂)₇- | ~0.9 | Triplet | 3H |

Justification: The methyl ester protons (-OCH₃) are expected to appear as a singlet around 3.7 ppm. The methylene group adjacent to the alkyne (-CH₂-C≡C-) will be deshielded and appear as a triplet around 2.2-2.4 ppm. The terminal methyl group will be a triplet around 0.9 ppm, and the other methylene groups will form a complex multiplet in the 1.2-1.7 ppm range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~155 |

| -C≡C-COOCH₃ | ~80-90 |

| -C≡C-CH₂- | ~70-80 |

| -OCH₃ | ~52 |

| -CH₂-C≡C- | ~19 |

| -(CH₂)₆- | ~22-32 |

| CH₃- | ~14 |

Justification: The carbonyl carbon of the ester is expected in the downfield region (~155 ppm). The sp-hybridized carbons of the alkyne will appear between 70 and 90 ppm. The methyl ester carbon will be around 52 ppm, and the aliphatic carbons will be in the upfield region (14-32 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic absorption bands for methyl 2-undecynoate are predicted as follows, with reference to the IR spectrum of methyl 2-nonynoate.[5][7]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch | ~2250 - 2200 | Weak |

| C=O stretch | ~1715 | Strong |

| C-O stretch | ~1250 and ~1100 | Strong |

| sp³ C-H stretch | ~2950 - 2850 | Medium |

Justification: A key feature will be the weak C≡C stretching vibration around 2200-2250 cm⁻¹. The strong carbonyl (C=O) stretch of the conjugated ester will be observed around 1715 cm⁻¹. Strong C-O stretching bands will be present in the 1250-1100 cm⁻¹ region. The sp³ C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹.

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 196 | Molecular ion (M⁺) |

| 165 | Loss of -OCH₃ (M - 31) |

| 137 | Loss of -COOCH₃ (M - 59) |

| Other fragments | Corresponding to the cleavage of the alkyl chain. |

Justification: The molecular ion peak is expected at m/z 196. Common fragmentation patterns for methyl esters include the loss of the methoxy group (M-31) and the carbomethoxy group (M-59). Further fragmentation will occur along the alkyl chain.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of methyl 2-undecynoate from 1-decyne via a two-step process involving carboxylation and Fischer esterification. Detailed experimental protocols have been provided to facilitate the practical application of this synthesis in a laboratory setting. Furthermore, a comprehensive characterization profile, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, has been presented to aid in the structural verification of the final product. The information contained herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel organic molecules.

References

-

Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - NIH. (n.d.). Retrieved from [Link]

-

1-Decyne - Wikipedia. (n.d.). Retrieved from [Link]

-

Methyl undecanoate | C12H24O2 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of alkynyl ketones, carboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1-decyne - 764-93-2, C10H18, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]

-

Undecanoic acid, 2-ethyl-, methyl ester | C14H28O2 - PubChem. (n.d.). Retrieved from [Link]

-

Addition of Terminal Alkynes to Aromatic Nitriles Catalyzed by Divalent Lanthanide Amides Supported by Amidates: Synthesis of Ynones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Retrieved from [Link]

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. (n.d.). Retrieved from [Link]

-

Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC. (2015). Retrieved from [Link]

-

(PDF) ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. - ResearchGate. (2015). Retrieved from [Link]

-

Ethyl undecanoate | C13H26O2 - PubChem. (n.d.). Retrieved from [Link]

-

TFA-mediated alkyne hydration reaction to synthesize methyl ketones - SciSpace. (n.d.). Retrieved from [Link]

-

methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Retrieved from [Link]

-

One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction - Organic Syntheses. (2024). Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

2-Nonynoic acid, methyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

-

Undecanoic acid, methyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

-

Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... - ResearchGate. (n.d.). Retrieved from [Link]

-

A Practical Preparation of Terminal Alkynes from Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of difluoromethylated enynes by the reaction of α-(trifluoromethyl)styrenes with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018). Retrieved from [Link]

-

Ethyl 2-ethylhexanoate | C10H20O2 - PubChem. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Organic Reactions: Esterification & Transesterification - Student Academic Success. (n.d.). Retrieved from [Link]

-

Undecanoic acid, ethyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

-

Undecanoic acid, ethyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

-

Methyl undecanoate - EZGC Method Translator. (n.d.). Retrieved from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

-

The mass spectra of methyl undecanoate isomers (the original version... - ResearchGate. (n.d.). Retrieved from [Link]

-

Undecanoic acid, 2-nonyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC. (2022). Retrieved from [Link]

-

Synthesis of aromatic alcohols and their alkanoic acid esters - ResearchGate. (2025). Retrieved from [Link]

-

Kinetics of esterification of 10-undecenoic and ricinoleic acid with near-critical and supercritical methanol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

20.8 Synthesis and Reactions of Esters | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

- CN114989003A - Preparation method of 2-butynoic acid - Google Patents. (n.d.).

-

mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

- 1. 1-decyne [stenutz.eu]

- 2. monash.edu [monash.edu]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. 2-Nonynoic acid, methyl ester [webbook.nist.gov]

- 6. METHYL 2-NONYNOATE(111-80-8) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

CAS number and molecular structure of Methyl 2-undecynoate

Topic: Methyl 2-undecynoate Content Type: Technical Monograph & Application Guide Audience: Researchers, Synthetic Chemists, and Fragrance/Flavor Formulators

Structural Analysis, Synthetic Pathways, and Application Protocols

Executive Summary

Methyl 2-undecynoate (CAS 10522-18-6) is an

This compound is valued for its powerful, waxy, green-violet odor profile, which offers a heavier, more substantive alternative to the volatile "leafy" notes of its lower homologues. While it serves as a critical high-impact aroma chemical and flavor adjuvant (FEMA 2751), its chemical structure—specifically the conjugated triple bond—renders it a Michael acceptor, necessitating strict adherence to safety protocols regarding skin sensitization.

Chemical Identity & Structural Analysis

Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl 2-undecynoate |

| IUPAC Name | Methyl undec-2-ynoate |

| CAS Number | 10522-18-6 |

| Trade Synonyms | Methyl Decine Carbonate; Methyl Decyne Carbonate |

| Molecular Formula | C |

| Molecular Weight | 196.29 g/mol |

| FEMA Number | 2751 |

| JECFA Number | 1358 |

Structural Visualization

The molecule consists of a linear 11-carbon chain with a triple bond at the C2 position, conjugated with a methyl ester group. This conjugation is the locus of both its olfactory power and its chemical reactivity (electrophilicity).

Physicochemical Properties

-

Appearance: Colorless to pale yellow oily liquid.

-

Odor Profile: Powerful, green, violet-leaf, waxy, slightly fatty/oily. Less diffusive but more tenacious than Methyl 2-nonynoate.

-

LogP (Predicted): ~4.8 (Highly lipophilic).

-

Solubility: Insoluble in water; soluble in ethanol, diethyl phthalate, and oils.

Synthetic Pathways

The synthesis of Methyl 2-undecynoate typically proceeds via the functionalization of a terminal alkyne (1-Decyne). Two primary industrial routes are employed: direct lithiation/carboxylation and oxidative coupling (less common). The Chloroformate Route is preferred for laboratory and fine chemical scale-up due to higher yields and cleaner workup.

Reaction Mechanism (Chloroformate Route)

-

Deprotonation: 1-Decyne is treated with a strong base (n-Butyllithium or Sodium Amide) in an anhydrous solvent (THF) to form the acetylide anion.

-

Acylation: The nucleophilic acetylide attacks Methyl Chloroformate (ClCOOMe).

-

Elimination: Chloride is eliminated, yielding the ester.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of Methyl 2-undecynoate from 1-Decyne via Lithiation.

Safety Prerequisite:

-

Reaction must be performed under inert atmosphere (Argon/Nitrogen).

-

n-BuLi is pyrophoric; handle with extreme caution.

-

Work in a fume hood to avoid inhalation of alkyne vapors.

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe. Flush with Argon.

-

Solvent Charge: Add anhydrous Tetrahydrofuran (THF, 150 mL) and 1-Decyne (13.8 g, 100 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -65°C.

-

Mechanism:[1] Formation of Lithium 1-decynylide.

-

Observation: Solution may turn slight yellow/orange.

-

-

Equilibration: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Acylation: Add Methyl Chloroformate (10.4 g, 110 mmol) dropwise.

-

Note: Reaction is exothermic. Control addition rate.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench & Workup:

-

Quench with saturated NH

Cl solution (50 mL). -

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with Brine, dry over anhydrous MgSO

, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via vacuum distillation (approx. 110-115°C at 2 mmHg) or flash chromatography (Hexane/EtOAc 95:5) to yield Methyl 2-undecynoate.[2][3][4]

Applications & Functional Chemistry[8][9]

Fragrance Industry (Violet/Green Accords)

Methyl 2-undecynoate is a "high-impact" material. It is structurally related to Folione (Methyl 2-heptynoate) but possesses a less aggressive, more oily-waxy character.

-

Olfactive Use: Used in trace amounts to impart naturalness to violet, narcissus, and tuberose bases. It bridges the gap between fresh green top notes and fatty waxy base notes.

-

Stability: Stable in most media but can discolor in the presence of amines (Schiff base formation) or strong bases.

Flavor Industry

-

FEMA 2751: Approved for use in flavors.

-

Profile: Adds realistic "rind" notes to melon, strawberry, and peach flavors.

-

Dosage: Typically < 1 ppm in finished products due to its potency.

Safety, Toxicology & Regulatory Landscape

Sensitization Mechanism (The Michael Acceptor)

The

-

Risk: Classified as a potential skin sensitizer.

-

Homology Warning: Methyl Heptine Carbonate (MHC) and Methyl Octine Carbonate (MOC) are heavily restricted by IFRA. While Methyl 2-undecynoate (C12) is less volatile and potentially less penetrating, it shares the same reactive pharmacophore.

Regulatory Status

-

JECFA (Food): Evaluated (No. 1358) and determined to be of "No safety concern at current levels of intake" when used as a flavoring agent [1].

-

IFRA (Fragrance): Formulators must consult the latest IFRA Amendment (e.g., 51st). Historically, acetylenic esters are restricted. If no specific standard exists for CAS 10522-18-6, it may fall under group standards or general precautionary limits for Schiff base precursors/Michael acceptors.

-

Handling: Wear nitrile gloves and eye protection. Avoid direct skin contact.[5]

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004).[6][7] Safety Evaluation of Certain Food Additives: Methyl 2-undecynoate (No. 1358). WHO Food Additives Series 54.

-

PubChem. (n.d.). Compound Summary: Methyl 2-undecynoate (CID 61524). National Center for Biotechnology Information.

-

The Good Scents Company. (n.d.). Methyl 2-undecynoate Data Sheet.[8][2][3][4][9][5][10][11][12]

-

Bedoukian Research. (n.d.). Technical Data Sheet: Methyl 2-Undecynoate.[8][3][5][7] (Industry standard reference for physical properties).

Sources

- 1. methyl octine carbonate, 111-80-8 [perflavory.com]

- 2. Fragrance University [fragranceu.com]

- 3. govinfo.gov [govinfo.gov]

- 4. Fragrance University [fragranceu.com]

- 5. 2-heptanol, 543-49-7 [thegoodscentscompany.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]

- 9. Fragrance University [fragranceu.com]

- 10. isojasmone, 11050-62-7 [thegoodscentscompany.com]

- 11. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]

- 12. (E)-alpha-methyl ionone (50-60%), 127-42-4 [thegoodscentscompany.com]

Methyl 2-Undecynoate: A Synthetic Mimic of Nature's Green Notes

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals Focus: Chemical Origins, Synthetic Pathways, and Regulatory Status

Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), historically referenced in perfumery as Methyl Decyne Carbonate, is a specialized alpha-beta acetylenic ester known for its powerful violet, green, and slightly fatty/meaty olfactory profile.

Contrary to common misconceptions regarding "nature-identical" fragrance ingredients, Methyl 2-undecynoate has not been identified in nature. While structurally related to natural ketones (like 2-undecanone found in Rue oil) and long-chain acetylenic fatty acids (found in Santalaceae seeds), this specific C11 acetylenic ester is a product of industrial synthesis. Its primary utility lies in reconstructing the "green" facets of violet leaf absolute and reseda without relying on scarce natural extracts.

This guide delineates the chemical reality of Methyl 2-undecynoate, contrasting its synthetic origins with natural biosynthetic pathways, and outlining the rigorous safety protocols required for its use due to the sensitization potential inherent to

The "Natural" Investigation: Absence & Biological Context

Definitive Occurrence Status

Extensive headspace analysis and solvent extraction studies of Viola odorata (Violet), Reseda odorata (Mignonette), and various seed oils have failed to detect Methyl 2-undecynoate .

-

Status: 100% Synthetic / Artificial.

-

Common Confusion: Often confused with 2-Undecanone (Methyl Nonyl Ketone), which is naturally abundant in Rue oil (Ruta graveolens) and Banana. The presence of the triple bond at the

position (C2-C3) in an 11-carbon ester chain is a structural motif not currently known to be produced by plant fatty acid synthases or desaturases.

Biosynthetic Divergence (Why it isn't natural)

Nature produces acetylenic bonds, but typically through specific desaturation of oleate precursors at the

-

Natural Pathway (The Crepenynic Route): Plants like Crepis alpina convert Linoleic acid (

) to Crepenynic acid ( -

Synthetic Divergence: Methyl 2-undecynoate requires a terminal alkyne functionality at C2 relative to the carbonyl, a structure that would require a rare

-dehydrogenase acting on a medium-chain fatty acid, which is bio-energetically unfavorable compared to beta-oxidation.

Figure 1: Biosynthetic Divergence vs. Synthetic Reality

Caption: Nature typically creates acetylenes at C12 (green pathway), whereas Methyl 2-undecynoate requires C2 unsaturation (red pathway), achievable only via synthesis.

Synthetic Sources: The Industrial Standard

Since natural extraction is impossible, the "source" of Methyl 2-undecynoate is exclusively chemical manufacturing.

Primary Industrial Synthesis (Carbonylation)

The dominant route utilizes 1-Decyne, a terminal alkyne derived from petrochemical feedstocks.

Reaction Protocol:

-

Activation: 1-Decyne is treated with a strong base (Sodium amide or n-Butyllithium) to generate the acetylide anion.

-

Carboxylation: The anion reacts with Methyl Chloroformate (or Dimethyl Carbonate) to install the ester group directly.

Green Chemistry Alternative (Pd-Catalyzed)

Modern methods utilize oxidative carbonylation to avoid stoichiometric hazardous waste (chlorides).

-

Reagents: 1-Decyne, CO (Carbon Monoxide), Methanol, O2.

-

Catalyst: Palladium(II) iodide + KI.

-

Mechanism: Pd activates the triple bond, facilitating the insertion of CO and nucleophilic attack by methanol.

Analytical Characterization

To validate the purity of this material or detect it as an adulterant in "Natural" Violet Leaf absolute, the following parameters are critical.

Gas Chromatography - Mass Spectrometry (GC-MS)

Methyl 2-undecynoate has a distinct fragmentation pattern due to the conjugated triple bond system.

| Parameter | Value / Characteristic |

| Molecular Weight | 196.29 g/mol |

| Ret.[1] Index (DB-5) | ~1358 - 1370 |

| Ret. Index (DB-Wax) | ~1850 - 1870 |

| Key Ion Fragments | m/z 95 (Base Peak, cyclization of alkyne), m/z 165 (M-OCH3), m/z 137 (M-COOCH3) |

| Odor Threshold | Low (High impact material) |

Differentiation Note: Natural 2-Undecanone (found in Rue) elutes significantly earlier (RI ~1290 on DB-5) and lacks the m/z 95 dominant fragment characteristic of the

Regulatory & Safety Profile (Critical for Drug/Fragrance Dev)

Sensitization Mechanism

Methyl 2-undecynoate is an

Figure 2: Sensitization Pathway (Michael Addition)

Caption: The triple bond adjacent to the ester group makes the molecule reactive toward skin proteins, driving its sensitization potential.

Regulatory Status

-

FEMA: 2751 (Generally Recognized As Safe for flavor use in minute quantities).

-

FDA: Listed under 21 CFR 172.515 as a synthetic flavoring substance.

-

IFRA: While not explicitly banned by name in the 51st Amendment, it falls under the scrutiny applied to "Acetylenic Esters". Its close analogs, Methyl 2-octynoate (Methyl Heptine Carbonate) and Methyl 2-nonynoate (Methyl Octine Carbonate), are heavily restricted.

-

Guidance: Due to the sensitization risk, many modern formulations replace Methyl 2-undecynoate with safer cycloalkenyl analogs (e.g., Neofolione) which offer similar violet notes without the Michael acceptor reactivity.

-

References

-

Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Assessment of Methyl 2-undecynoate (No. 2751).[2][3][Link]

-

U.S. Food and Drug Administration (FDA). (2023). Substances Added to Food (formerly EAFUS): Methyl 2-undecynoate.[2][Link]

-

The Good Scents Company. (2024). Methyl 2-undecynoate: Organoleptic Properties and Safety.[4][Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate.[Link]

-

Bedoukian Research. (2023). Technical Data Sheet: Methyl Undecynoate and Acetylenic Esters.[Link]

Sources

Commercial suppliers of high-purity Methyl 2-undecynoate

Commercial Sourcing & Technical Validation of Methyl 2-Undecynoate

Executive Summary

Methyl 2-undecynoate (CAS 10522-18-6), historically known as Methyl Decine Carbonate or MDC , is an

The Critical Sourcing Error: A common pitfall in procurement is the conflation of this alkyne with its saturated analog, Methyl Undecanoate (CAS 1731-86-8). While the latter is a commodity fatty ester, Methyl 2-undecynoate is a reactive functionalized intermediate requiring stringent purity controls to prevent polymerization or isomerization during storage.

This guide provides a technical framework for sourcing, validating, and handling high-purity Methyl 2-undecynoate, distinguishing "Fragrance Grade" (olfactory-focused) from "Research Grade" (stoichiometrically defined).

Part 1: Chemical Identity & Specification

To ensure the integrity of downstream applications—whether catalytic cyclization or organoleptic profiling—the material must meet specific physicochemical criteria.

Table 1: Critical Specification Comparison

| Feature | Methyl 2-Undecynoate (Target) | Methyl Undecanoate (Common Error) |

| CAS Number | 10522-18-6 | 1731-86-8 |

| Structure | ||

| Molecular Weight | 196.29 g/mol | 200.32 g/mol |

| Unsaturation | Fully Saturated (Inert) | |

| Refractive Index ( | 1.443 – 1.449 | 1.427 – 1.430 |

| Density ( | 0.915 – 0.921 g/cm³ | 0.870 – 0.875 g/cm³ |

| Primary Impurities | 1-Decyne, Isomeric Allenes | Free Fatty Acids, Methanol |

Technical Insight: The refractive index is the quickest field test for identity. A value below 1.440 strongly suggests contamination with the saturated ester or residual solvent.

Part 2: Synthesis Logic & Impurity Profiling

Understanding the synthesis route is mandatory for anticipating the impurity profile. The industrial standard, reflected in the synonym "Methyl Decine Carbonate," utilizes the carbonylation of a metal acetylide.

Synthesis Workflow (Graphviz Diagram)

Caption: Figure 1. The "Carbonate" synthesis route. Impurities A (starting material) and B (allenes) are process-specific markers of quality.

Impurity Causality:

-

1-Decyne (Starting Material): Results from incomplete deprotonation. Its lower boiling point allows removal, but trace amounts affect stoichiometry in precise drug synthesis.

-

Isomeric Allenes (2,3-Undecadienoate): If the reaction temperature spikes or base concentration is uncontrolled, the triple bond can isomerize to the allene system. This is critical because allenes exhibit different reactivity in cycloadditions (e.g., Click chemistry).

-

Methyl Chloroformate Residues: Leads to acidity and rapid degradation of the final ester.

Part 3: Analytical Validation Protocols

Do not rely solely on a Supplier CoA. The following self-validating protocol ensures the material is fit for high-precision research.

Protocol A: GC-MS Identity & Purity Check

-

Objective: Separate the alkyne from potential allene isomers and saturated analogs.

-

Column: Polar Wax Phase (e.g., DB-WAX or HP-INNOWax).

-

Why? Non-polar columns (DB-1/5) may co-elute the alkyne and the alkene. The polar phase interacts with the

-electrons of the triple bond, providing superior resolution.

-

-

Conditions:

-

Inlet: 250°C, Split 50:1.

-

Oven: 60°C (1 min)

10°C/min -

Carrier: Helium @ 1.2 mL/min.

-

-

Acceptance Criteria:

Protocol B: 1H-NMR Diagnostic Signals

-

Target: Confirm the

-alkyne structure. -

Key Signal: The triplet for the

-protons ( -

Impurity Flag: If you see a multiplet at

ppm , the sample contains isomeric allenes or alkenes.

Part 4: Supplier Landscape & Evaluation

Suppliers are categorized by their utility in the development pipeline.

Tier 1: Certified Reference Materials (Analytical Standards)

Use for: Calibrating GC-MS instruments and validating synthesis yields.

-

Sigma-Aldrich (Merck): Offers TraceCERT® standards. High cost, but guarantees isomeric purity.

-

Toronto Research Chemicals (TRC): Specializes in difficult-to-find esters and metabolites.

-

LGC Standards: Provides pharmaceutical secondary standards.

Tier 2: High-Purity Synthesis & Fragrance (Research/Pilot)

Use for: Lab-scale synthesis (grams to kilos) where purity (>98%) is non-negotiable.

-

Bedoukian Research (USA): The "Gold Standard" for alkyne and alkene esters. They manufacture this specifically for the flavor/fragrance industry (FEMA 2751) but maintain high chemical purity suitable for synthesis.

-

BOC Sciences: Strong capability in custom synthesis of alkyne intermediates.

Tier 3: Bulk Industrial (Scale-Up)

Use for: Manufacturing batches (>100 kg). Requires rigorous in-house QC.

-

Vigon International: Major distributor for fragrance chemicals; often repackages high-quality streams from manufacturers like Bedoukian or IFF.

-

Penta Manufacturing: Reliable source for "Technical Grade" material.

-

Hangzhou Trylead Chemical: A primary Chinese manufacturer. Note: Batch-to-batch variation in isomeric purity can be higher; mandatory pre-shipment sample testing recommended.

Supply Chain Decision Matrix (Graphviz Diagram)

Caption: Figure 2. Supplier selection logic based on scale and purity requirements.

Part 5: Handling & Stability

-

Sensitization Warning:

-unsaturated esters are potent Michael acceptors. They can alkylate skin proteins, leading to sensitization. Always use nitrile gloves and work in a fume hood. -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkyne esters are prone to oxidation and polymerization if exposed to light and air for extended periods.

-

Shelf Life: typically 12–24 months if sealed. Retest for acidity (hydrolysis) before use in sensitive catalytic reactions.

References

-

Bedoukian Research. Product Catalog: Methyl 2-Undecynoate (Methyl Decine Carbonate).[3] Retrieved from

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Methyl 2-undecynoate (JECFA No. 1358).[5][6] FAO Food and Nutrition Paper.[7][8] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61524: Methyl 2-undecynoate. Retrieved from

-

The Good Scents Company. Methyl 2-undecynoate Material Safety & Supplier Information. Retrieved from

-

Sigma-Aldrich. Product Specification: Methyl undecanoate (CAS 1731-86-8) vs Methyl 2-undecynoate. Retrieved from

Sources

- 1. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]

- 3. scribd.com [scribd.com]

- 4. Full text of "Synthetic Food Adjuncts" [archive.org]

- 5. FEMA Number Listing : Starting with 2751 to 2880 [thegoodscentscompany.com]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. openknowledge.fao.org [openknowledge.fao.org]

Technical Guide: Methyl 2-Undecynoate as a Bioactive Scaffold & Synthetic Intermediate

Topic: Literature Review of Methyl 2-Undecynoate Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-undecynoate (CAS: 10522-18-6), commercially known as Methyl Decine Carbonate , is an

This guide reviews the compound's applications in medicinal chemistry, specifically focusing on its role as a precursor for fatty acid-tethered heterocycles (triazoles, pyrazoles) and its unique reactivity profile.

Chemical Profile & Reactivity

Methyl 2-undecynoate possesses a conjugated system that renders the

| Property | Data |

| IUPAC Name | Methyl undec-2-ynoate |

| CAS Number | 10522-18-6 |

| Synonyms | Methyl decine carbonate; 2-Undecynoic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 196.29 g/mol |

| Functional Group | |

| Key Reactivity | Michael Addition, 1,3-Dipolar Cycloaddition |

Mechanistic Causality

The polarization of the triple bond by the ester group (

-

Nucleophilic Attack: Hard and soft nucleophiles attack the

-position. -

Cycloaddition: Acts as an electron-poor dipolarophile in reactions with azides and diazo compounds.

Applications in Heterocyclic Synthesis

The most significant research application of methyl 2-undecynoate is its use in synthesizing lipid-tethered heterocycles . These "fatty" heterocycles are increasingly explored for their ability to penetrate cell membranes while carrying pharmacophores.

Synthesis of 1,2,3-Triazoles (Click Chemistry)

The reaction of methyl 2-undecynoate with sodium azide (

-

Protocol Overview: The reaction typically proceeds via a [3+2] cycloaddition. Unlike terminal alkynes which require Copper(I) catalysis (CuAAC) for regioselectivity, the internal alkyne of methyl 2-undecynoate reacts under thermal conditions or with specific ruthenium catalysts to yield 1,4,5-trisubstituted triazoles.

-

Literature Insight: Research indicates that fatty acid esters like methyl 2-undecynoate react with

in DMF to afford corresponding triazoles, which serve as bioisosteres for amide bonds in peptide mimetics [1].

Synthesis of Pyrazoles via Hydrazine Condensation

Methyl 2-undecynoate serves as a precursor for pyrazolone derivatives when reacted with hydrazine hydrate.

-

Mechanism: The hydrazine nitrogen attacks the electrophilic

-carbon (Michael addition), followed by intramolecular cyclization (displacing the methoxy group) to form the pyrazole ring. -

Application: Pyrazoles derived from long-chain alkynoates exhibit potent anti-inflammatory and antifungal properties due to the dual action of the heterocycle and the lipophilic chain.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the central methyl 2-undecynoate scaffold.

Figure 1: Divergent synthetic pathways utilizing Methyl 2-Undecynoate as a core electrophilic scaffold.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for

Protocol A: Synthesis of 4-Carbomethoxy-5-octyl-1,2,3-triazole

Objective: Conversion of methyl 2-undecynoate to a triazole scaffold.

-

Reagents: Methyl 2-undecynoate (1.0 eq), Sodium Azide (1.5 eq), Dimethylformamide (DMF, anhydrous), Ammonium Chloride (

). -

Setup: Flame-dried round-bottom flask under inert atmosphere (

). -

Procedure:

-

Dissolve methyl 2-undecynoate in DMF (0.5 M concentration).

-

Add Sodium Azide carefully (Warning:

is toxic and shock-sensitive). -

Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (disappearance of the alkyne spot).

-

Quench: Cool to room temperature. Pour into ice-cold saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Self-Validating Purity Check

Before using Methyl 2-undecynoate in synthesis, ensure it is free from the saturated analog (Methyl undecanoate) which is unreactive in these pathways.

-

1H NMR Validation: Look for the triplet at

~2.3 ppm (propargylic protons, -

IR Spectroscopy: Confirm the presence of the weak

stretch at ~2230 cm⁻¹ and the conjugated ester carbonyl at ~1715 cm⁻¹ .

Safety & Toxicology (HSE Profile)

For researchers handling this compound, the safety profile differs from standard fatty esters due to the reactive triple bond.

| Hazard Class | Code | Description | Mitigation |

| Eye Damage | H318 | Causes serious eye damage.[3] | Wear chemical splash goggles and face shield. |

| Sensitization | H317 | May cause an allergic skin reaction. | Double-gloving (Nitrile) recommended; avoid aerosolization. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | Collect all waste for incineration; do not pour down drains. |

Sensitization Mechanism: As a Michael acceptor, methyl 2-undecynoate can alkylate skin proteins (haptenization), leading to T-cell mediated hypersensitivity. This is a known issue with "Methyl Heptine/Octine Carbonate" analogs in perfumery [2].

References

-

RSC Publishing. (2023). An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. Royal Society of Chemistry. Link

-

PubChem. (n.d.). Methyl 2-undecynoate (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Link

-

The Good Scents Company. (n.d.). Methyl 2-undecynoate Information and Safety.[1][2][5][6][9]Link

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl undec-2-ynoate.[1][4][5][6][10]Link

Sources

- 1. Methyl 2-undecynoate | C12H20O2 | CID 61524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FEMA Numbers : From 2751 to 2880 [thegoodscentscompany.com]

- 3. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]

- 5. methyl undecylenate, 5760-50-9 [thegoodscentscompany.com]

- 6. 10522-18-6,methyl undec-2-ynoate suppliers [vvchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. Food safety and quality: details [fao.org]

- 10. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01368E [pubs.rsc.org]

A Technical Guide to the Physical Properties of Methyl 2-undecynoate

Introduction

Methyl 2-undecynoate (CAS No. 10522-18-6) is a fatty acid ester characterized by a carbon-carbon triple bond at the second position of its undecanoic acid backbone. This structural feature, an acetylenic group, imparts unique chemical reactivity and physical properties that distinguish it from its saturated and monounsaturated counterparts. As a versatile synthetic intermediate, its physical parameters, such as boiling point and density, are critical for professionals in chemical synthesis, drug development, and materials science. Understanding these properties is paramount for process design, purification, and ensuring the quality and consistency of the final products. This guide provides a detailed examination of the boiling point and density of Methyl 2-undecynoate, the methodologies for their determination, and the underlying scientific principles that govern these characteristics.

Core Physical Properties of Methyl 2-undecynoate

The defining physical characteristics of a pure compound are its boiling point and density. These intensive properties are intrinsic to the molecular structure and are indispensable for identification, quality control, and process engineering.

Data Presentation

| Physical Property | Value | Conditions | Source |

| Boiling Point | 230.0 °C | 760.00 mm Hg | PubChem[1] |

| Density | 0.915 - 0.921 g/cm³ | 20 °C | PubChem[1] |

Experimental Determination of Physical Properties

The precise measurement of boiling point and density requires robust experimental protocols. The choice of method is often dictated by the quantity of the substance available and the required accuracy.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a fixed point at a given pressure. The presence of the rigid, linear alkyne group in Methyl 2-undecynoate influences its intermolecular forces, primarily van der Waals interactions, which in turn dictates its boiling point.

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) through convection currents, ensuring a stable and consistent temperature gradient.

Caption: Workflow for Micro-Boiling Point Determination.

-

Sample Preparation : Place approximately 0.5 mL of Methyl 2-undecynoate into a small test tube.

-

Capillary Insertion : Take a capillary tube (approximately 5-6 cm long) and seal one end using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly : Secure the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Immersion : Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid, such as mineral oil. Ensure the sample is fully immersed in the oil bath.

-

Heating : Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents will ensure uniform heating of the oil bath.

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Measurement : Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record the temperature at this moment. For accuracy, repeat the measurement to ensure reproducibility.

Density Determination

Density is a measure of mass per unit volume. For liquids, it is typically determined by accurately measuring the mass of a known volume. The density of Methyl 2-undecynoate is influenced by its molecular weight and the efficiency of its molecular packing in the liquid state.

A pycnometer, or specific gravity bottle, is a flask with a precise and known volume, designed for the accurate determination of the density of liquids.

Caption: Workflow for Density Determination using a Pycnometer.

-

Preparation : Ensure the pycnometer is thoroughly clean and dry.

-

Mass of Empty Pycnometer : Accurately weigh the empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Mass with Water : Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it. Record this mass as m₂.

-

Mass with Sample : Empty and thoroughly dry the pycnometer. Fill it with Methyl 2-undecynoate. Insert the stopper, ensuring any excess liquid is expelled. Clean and dry the exterior and weigh the filled pycnometer. Record this mass as m₃.

-

Calculations :

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)

-

Mass of Methyl 2-undecynoate = m₃ - m₁

-

Density of Methyl 2-undecynoate = (Mass of Methyl 2-undecynoate) / V

-

-

Validation : Repeat the procedure at least twice to ensure the results are consistent and reliable. The average of these measurements should be reported as the density.

Conclusion

The physical properties of Methyl 2-undecynoate, specifically its boiling point of 230 °C and density in the range of 0.915-0.921 g/cm³, are fundamental parameters for its application in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. A thorough understanding and precise measurement of these characteristics are essential for ensuring the purity of the compound and the success of subsequent synthetic transformations and formulation development.

References

-

PubChem. (n.d.). Methyl 2-undecynoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

Potential research areas involving Methyl 2-undecynoate

An In-depth Technical Guide to the Research Potential of Methyl 2-undecynoate

Executive Summary

Methyl 2-undecynoate (CAS No. 111-80-8) is a versatile acetylenic ester that, while established in the flavor and fragrance industry, holds significant and largely untapped potential for broader scientific research and development. Its unique molecular architecture, featuring a terminal alkyne and a methyl ester, provides two distinct and highly reactive functional handles. This guide delves into the core chemical properties of Methyl 2-undecynoate, explores its synthetic utility, and outlines promising, forward-looking research trajectories in medicinal chemistry and materials science. We provide detailed experimental protocols and analytical methodologies to serve as a practical foundation for researchers, scientists, and drug development professionals seeking to leverage this compound's capabilities.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application in research. Methyl 2-undecynoate is a colorless oily liquid characterized by a powerful, waxy, and floral-green aroma.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | PubChem[1] |

| Molecular Weight | 196.29 g/mol | PubChem[1] |

| CAS Number | 111-80-8 | PubChem[1] |

| Physical Description | Colorless oily liquid | JECFA[1] |

| Boiling Point | 230 °C at 760 mm Hg | The Good Scents Company[1] |

| Density | 0.915 - 0.921 g/cm³ (at 20°C) | JECFA[1] |

| Refractive Index | 1.443 - 1.449 (at 20°C) | JECFA[1] |

| Solubility | Insoluble in water; Soluble in ethanol | JECFA[1] |

The spectroscopic profile is critical for reaction monitoring and product characterization. While specific spectra should be acquired for each batch, typical analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and molecular weight, Infrared (IR) spectroscopy to identify the characteristic alkyne (C≡C, ~2100-2260 cm⁻¹) and ester carbonyl (C=O, ~1735-1750 cm⁻¹) stretches, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.

Caption: A generalized workflow for the synthesis and purification of novel derivatives from Methyl 2-undecynoate.

Established Applications: Flavor and Fragrance

Methyl 2-undecynoate is recognized as a flavoring agent by regulatory bodies such as the FDA. [1]Its powerful and complex aroma profile, described as waxy, green, and floral, makes it a valuable component in perfumery and food science. [1]This use is analogous to other acetylenic esters like methyl 2-octynoate and methyl 2-nonynoate, which are also prized for their unique floral and fruity notes in fragrance formulations. [2][3][4]While commercially important, this application only scratches the surface of its potential.

Emerging Research Areas & Untapped Potential

The true potential of Methyl 2-undecynoate lies in its application as a versatile scaffold for creating novel molecules with high-value applications.

4.1. Medicinal Chemistry and Drug Discovery

The linear C11 chain of Methyl 2-undecynoate provides a lipophilic backbone that can be strategically functionalized to target biological systems. Research on lipoconjugates derived from the related methyl 10-undecenoate has already demonstrated potential anticancer activity, establishing a precedent for this molecular scaffold in oncology. [5] Proposed Research Pathway: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, appended with a lipophilic tail that provides additional interactions. Methyl 2-undecynoate is an ideal starting material for constructing such molecules.

Caption: A proposed pathway leveraging Methyl 2-undecynoate to create potential kinase inhibitors.

This pathway utilizes a Sonogashira coupling to install a heterocyclic core, followed by amidation of the ester to introduce further diversity and modulate solubility and hydrogen-bonding capacity. The "magic methyl" effect, where the addition of a methyl group can drastically improve pharmacological properties, could also be explored by creating derivatives of this scaffold. [6]Furthermore, understanding the metabolic fate of such compounds is crucial; studies on related designer drugs show that metabolic pathways can involve complex conjugations, a factor to consider in the design phase. [7] 4.2. Materials Science

The bifunctional nature of Methyl 2-undecynoate and its derivatives makes it a compelling monomer for novel polymers. The synthesis of polyesters and poly(ester-amide)s from the related methyl 10-undecenoate has been successfully demonstrated. [8]A similar strategy could be applied to Methyl 2-undecynoate.

Proposed Research Pathway: Synthesis of Functional Polyesters

-

Monomer Synthesis: Reduce the ester functionality of Methyl 2-undecynoate to a primary alcohol, yielding undec-2-yn-1-ol. This creates an α,ω-type monomer with a reactive alkyne in the chain.

-

Polymerization: Use the alkyne groups along the polymer backbone as handles for post-polymerization modification via "click" chemistry. This allows for the attachment of functional side chains to tailor the polymer's properties (e.g., hydrophilicity, conductivity, or biocompatibility).

This approach could lead to the development of advanced materials for applications in drug delivery, coatings, or specialty plastics.

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 2-undecynoate with 4-Iodoanisole

This protocol details a representative cross-coupling reaction to demonstrate the synthetic utility of the alkyne moiety.

Materials and Reagents:

-

Methyl 2-undecynoate (≥98%)

-

4-Iodoanisole (≥98%)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-undecynoate (1.0 eq), 4-iodoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent Addition: Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe. The reaction mixture should be a suspension.

-

Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: The TEA acts as both a solvent and a base to neutralize the HI formed during the reaction, preventing side reactions. The copper(I) iodide co-catalyst is essential for the activation of the alkyne.

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Analytical Methodologies

Rigorous analytical chemistry is essential for validating research outcomes.

-

Chromatography: Gas Chromatography (GC) is well-suited for assessing the purity of the volatile Methyl 2-undecynoate and its derivatives. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile products resulting from synthesis. [9]* Mass Spectrometry (MS): GC-MS provides both retention time for identification and a mass spectrum for structural confirmation. [10]HRMS is crucial for confirming the elemental composition of novel synthesized compounds.

-

Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. IR spectroscopy is excellent for confirming the presence or absence of key functional groups (alkyne, ester, amide, etc.) during a reaction sequence.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, Methyl 2-undecynoate is harmful if swallowed (H302). [1]It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle Methyl 2-undecynoate in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 2-undecynoate is far more than a simple fragrance component. It is a readily available, bifunctional chemical scaffold with immense potential for innovation. Its strategic application in medicinal chemistry could lead to the discovery of novel therapeutics, while its use in materials science offers a pathway to advanced polymers with tailored functionalities. This guide provides the foundational knowledge and practical starting points for researchers to unlock the full potential of this versatile molecule. The future of Methyl 2-undecynoate in advanced research is limited only by the creativity of the scientists who choose to explore it.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 61524, Methyl 2-undecynoate." PubChem, [Link]. Accessed February 10, 2026.

-

The Good Scents Company. "methyl 2-undecynoate." The Good Scents Company Information System, [Link]. Accessed February 10, 2026.

-

Api, A.M., et al. "RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6." Food and Chemical Toxicology, vol. 134, 2019, p. 110825, [Link]. Accessed February 10, 2026.

-

The Fragrance Conservatory. "Methyl 2-nonynoate." The Ingredient Directory, [Link]. Accessed February 10, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8137, Methyl 2-nonynoate." PubChem, [Link]. Accessed February 10, 2026.

-

Narra, N., et al. "Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates." Medicinal Chemistry Research, vol. 25, 2016, pp. 233-242, [Link]. Accessed February 10, 2026.

-

Golisz, S., et al. "Methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)." European Polymer Journal, vol. 69, 2015, pp. 479-489, [Link]. Accessed February 10, 2026.

-

Pereira, D. G., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Molecules, vol. 28, no. 16, 2023, p. 6084, [Link]. Accessed February 10, 2026.

-

Jurasek, B., et al. "Identification of three new phase II metabolites of a designer drug methylone formed in rats by N-demethylation followed by conjugation with dicarboxylic acids." Xenobiotica, vol. 48, no. 5, 2018, pp. 466-475, [Link]. Accessed February 10, 2026.

-

Agency for Toxic Substances and Disease Registry. "Analytical Methods." Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, Chapter 6, [Link]. Accessed February 10, 2026.

-

Restek. "Methyl undecanoate." EZGC Method Translator, [Link]. Accessed February 10, 2026.

Sources

- 1. Methyl 2-undecynoate | C12H20O2 | CID 61524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-nonynoate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of three new phase II metabolites of a designer drug methylone formed in rats by N-demethylation followed by conjugation with dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ez.restek.com [ez.restek.com]

The Alkynoate Warhead: A Technical Guide to Methyl 2-Undecynoate Reactivity

Executive Summary

Methyl 2-undecynoate (M2U), historically utilized in the fragrance industry as "Methyl Decine Carbonate" for its violet-leaf olfaction, presents a distinct reactivity profile relevant to modern drug discovery. Structurally, it is an internal

For the drug development professional, M2U serves as a dual-edged case study:

-

Synthetic Scaffold: A versatile precursor for heterocycle generation (isoxazoles, triazoles, pyrazoles) via cycloaddition.[1]

-

Toxicological Alert: A representative Michael acceptor responsible for skin sensitization via haptenation, modeling the behavior of "warheads" in Targeted Covalent Inhibitors (TCIs).

This guide deconstructs the electronic architecture of M2U and provides validated protocols for its manipulation, grounded in mechanistic rigor.

Part 1: Electronic Architecture & Mechanistic Basis

The reactivity of M2U is dictated by the conjugation between the alkyne

Resonance and Electrophilicity

The polarization of the

-

C2 (

): Nucleophilic stability (site of protonation). -

C3 (

): Electrophilic susceptibility (site of attack).[2]

Visualization of Electronic Activation

The following diagram illustrates the resonance contribution that activates the C3 position for nucleophilic capture.

Figure 1: Resonance structures of Methyl 2-undecynoate showing the electrophilic activation of the

Part 2: The Michael Acceptor Profile (Covalent Modification)

The defining feature of M2U in a biological context is its ability to undergo conjugate addition (Michael addition) with "soft" nucleophiles, particularly thiols (cysteine residues) and amines (lysine residues).

Mechanism: Thiol-Yne Addition

In drug development, this reactivity mimics the mechanism of Targeted Covalent Inhibitors (TCIs) . The alkyne serves as a "warhead" that irreversibly binds to a cysteine in the target protein's binding pocket.

-

Regioselectivity: Exclusive attack at C3.

-

Stereoselectivity: Often yields the Z-isomer (anti-addition) initially, though isomerization to the thermodynamic E-isomer can occur.

Experimental Protocol: Thiol Conjugation Assay

This protocol validates the Michael acceptor activity using a cysteine mimic (Benzyl mercaptan).

Reagents:

-

Methyl 2-undecynoate (1.0 equiv)

-

Benzyl mercaptan (1.2 equiv)

-

Base: Triethylamine (TEA) or DIPEA (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or THF

Workflow:

-

Preparation: Dissolve Methyl 2-undecynoate (1 mmol) in anhydrous DCM (5 mL) under

atmosphere. -

Addition: Add Benzyl mercaptan (1.2 mmol) dropwise.

-

Catalysis: Add catalytic TEA (0.1 mmol). Note: Without base, reaction is sluggish.

-

Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 9:1). The alkyne spot (

) will disappear; a new UV-active vinyl sulfide spot appears. -

Workup: Wash with 1M HCl (to remove amine), dry over

, and concentrate. -

Validation:

NMR will show the disappearance of the propargylic protons and appearance of vinylic protons (

Toxicological Implication: The Haptenation Hypothesis

M2U is restricted by IFRA (International Fragrance Association) due to skin sensitization. The mechanism is the in vivo formation of a covalent bond with skin proteins (keratin), converting the "hapten" (M2U) into an immunogenic complex.

Data Summary: Sensitization Potency

| Parameter | Value/Classification | Source |

|---|---|---|

| LLNA EC3 | 0.2% - 2.1% (Strong Sensitizer) | RIFM/IFRA [1] |

| Structural Alert |

Part 3: Scaffold Construction (Cycloadditions)

For the medicinal chemist, the internal alkyne is a "spring-loaded" handle for constructing 5-membered heterocycles via 1,3-dipolar cycloaddition. This is superior to amide coupling for building rigid cores.

Reaction Landscape

The electron-deficient nature of the alkyne makes it an excellent dipolarophile.

-

Azides (

): Yields 1,2,3-triazoles.[3] (Thermal Huisgen or Ru-catalyzed). -

Nitrile Oxides (

): Yields isoxazoles. -

Diazo Compounds (

): Yields pyrazoles.

Protocol: Synthesis of Isoxazoles via Nitrile Oxide

This reaction constructs a highly substituted isoxazole core, common in anti-inflammatory pharmacophores.

Reagents:

-

Methyl 2-undecynoate

-

N-Hydroxyimidoyl chloride (Precursor to nitrile oxide)

-

Base:

(generates nitrile oxide in situ)

Step-by-Step:

-

Dissolve N-hydroxyimidoyl chloride (1.1 equiv) and Methyl 2-undecynoate (1.0 equiv) in ethanol or toluene.

-

Cool to 0°C. Slowly add

(1.2 equiv) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide. -

Allow to warm to RT and stir for 12 hours.

-

Outcome: The reaction yields a mixture of regioisomers (3,4- vs 3,5-substituted isoxazoles), typically favoring the sterically less crowded isomer where the oxygen attacks the more electron-deficient

-carbon.

Part 4: Stereoselective Hydrogenation

Controlling the reduction of the triple bond allows access to specific alkene geometries, which is vital for structure-activity relationship (SAR) studies.

Comparative Methodologies

| Target Geometry | Catalyst System | Conditions | Mechanism |

| Z-Alkene (Cis) | Lindlar Catalyst ( | Syn-addition of | |

| E-Alkene (Trans) | Na / Liquid | Radical anion mechanism (Anti-addition). | |

| Alkane (Sat) | Pd/C (10%) | Full saturation. |

Critical Note on Birch Reduction

Caution: While Birch reduction yields trans-alkenes, it can also reduce the ester group to an alcohol. For Methyl 2-undecynoate, a transition-metal catalyzed hydrosilylation followed by protodesilylation is preferred to preserve the ester if E-selectivity is required.

Part 5: Visualizing the Reactivity Landscape

The following diagram summarizes the divergent pathways available for Methyl 2-undecynoate, categorizing them by reaction type and product class.